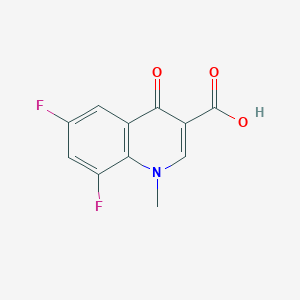

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .

Chemical Reactions Analysis

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . The derivatives of this compound showed 12–159 times higher fluorescence quantum efficiencies than those of the base compound in aqueous and polar organic media .科学的研究の応用

Antibacterial Agents

Fluoroquinolones, including derivatives of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have revolutionized antibacterial therapy. Their unique mechanism of action involves inhibiting bacterial DNA gyrase, which leads to bacterial cell death. These compounds exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria, making them effective against a wide range of infections .

Metal Complexes and Catalysis

The formation of metal complexes with fluoroquinolones has attracted interest due to their potential applications in catalysis. These complexes can serve as catalysts for various reactions, including oxidation, reduction, and cross-coupling. Researchers explore their use in green chemistry and asymmetric synthesis .

Anticancer Properties

Studies have investigated the antiproliferative effects of fluoroquinolones, including 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. These compounds exhibit cytotoxicity against cancer cell lines, making them promising candidates for further development as anticancer agents. Their precise mechanisms of action are still under investigation .

Anti-inflammatory Activity

Fluoroquinolones have demonstrated anti-inflammatory properties. Researchers explore their potential in managing inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The modulation of immune responses and cytokine production contributes to their anti-inflammatory effects .

Photodynamic Therapy (PDT)

Fluoroquinolones can be used in PDT, a non-invasive treatment for cancer and microbial infections. By combining these compounds with light, reactive oxygen species are generated, leading to localized cell damage. Researchers investigate their application in targeted cancer therapy and microbial eradication .

Fluorescent Probes and Imaging Agents

The fluorine atoms in 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives make them suitable candidates for fluorescent labeling. Researchers utilize these compounds as probes for cellular imaging, drug delivery, and tracking specific biological processes. Their fluorescence properties allow visualization of cellular structures and interactions .

特性

IUPAC Name |

6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUPHRLIADPRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)

![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)

![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)

![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)

![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)